

MMI-0100 Experimental Protocol for In Vivo Mouse Models: Application Notes

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Compound of Interest		
Compound Name:	MMI-0100	
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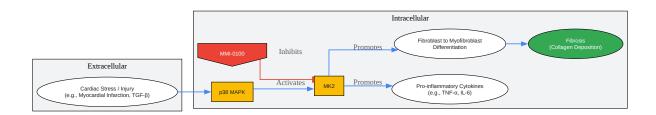
Introduction

MMI-0100 is a cell-permeant peptide inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream effector in the p38 MAPK signaling pathway.[1][2][3] This pathway is implicated in inflammatory and fibrotic processes, making MMI-0100 a promising therapeutic candidate for diseases characterized by these pathologies.[1][2] Preclinical studies in various mouse models have demonstrated the anti-inflammatory and anti-fibrotic efficacy of MMI-0100. This document provides detailed experimental protocols for utilizing MMI-0100 in two common in vivo mouse models: cardiac fibrosis induced by myocardial infarction and dextran sulfate sodium (DSS)-induced colitis.

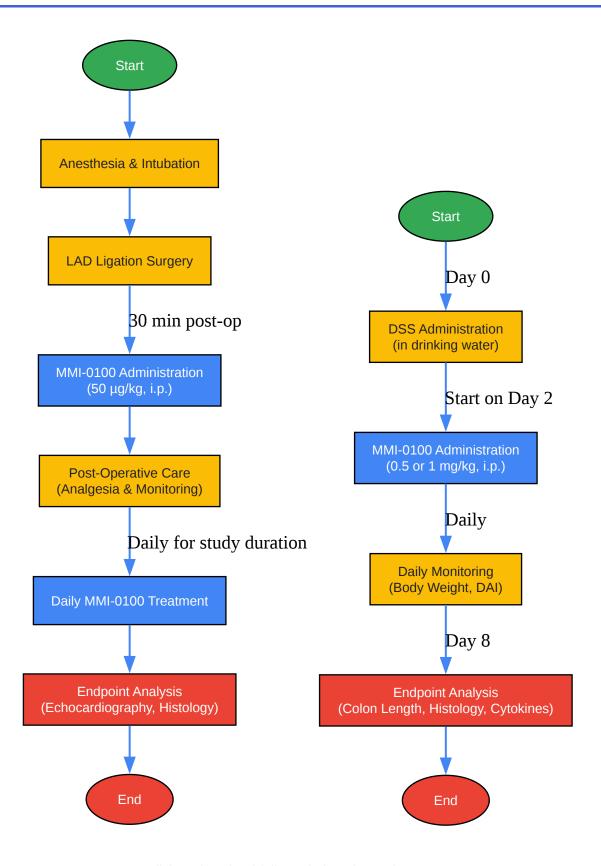
Mechanism of Action: Inhibition of the p38/MK2 Signaling Pathway

Cardiac stress, injury, and inflammatory stimuli can activate the p38 MAPK signaling cascade. Downstream, p38 phosphorylates and activates MK2. Activated MK2 contributes to fibrosis and inflammation by regulating the expression of pro-inflammatory cytokines and promoting myofibroblast differentiation. **MMI-0100** specifically inhibits MK2, thereby mitigating these downstream pathological effects. In the context of cardiac fibrosis, **MMI-0100** has been shown to reduce cardiomyocyte apoptosis and inhibit fibroblast activation.









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References

- 1. MMI-0100 inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. MMI-0100 inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MMI-0100 Experimental Protocol for In Vivo Mouse Models: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12785484#mmi-0100-experimental-protocol-for-in-vivo-mouse-models]

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